molecular formula C26H38N6O B1192889 1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

Cat. No. B1192889
M. Wt: 450.63
InChI Key: JZAGLPUCLXBELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB-38579 is a novel and potent histamine H₄ receptor small molecule antagonist with anti-inflammatory pain and anti-pruritic function.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including structures similar to the chemical name provided, have been extensively studied for their wide range of therapeutic applications. Initially recognized for neurotoxic properties, certain THIQ compounds later demonstrated neuroprotective effects against Parkinsonism in mammals. This class of compounds has been explored for anticancer, antimalarial, and CNS-related therapeutic effects, showcasing their versatility in drug discovery. The FDA approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug development, highlighting the importance of THIQ derivatives in modern pharmacology (Singh & Shah, 2017).

Antidepressant and Anxiolytic Potential

A notable compound, AR-A000002, a selective 5-HT1B antagonist structurally related to the query compound, has demonstrated anxiolytic and antidepressant potential in various animal models. Its efficacy in reducing anxiety and depression symptoms without inducing catalepsy suggests its utility in treating anxiety and affective disorders (Hudzik et al., 2003).

Role in Antimalarial and Antitubercular Therapy

Compounds structurally related to the chemical name provided have shown promise in antimalarial and antitubercular therapy. Their potential to interfere with the life cycle of infectious agents such as malaria and tuberculosis offers a new avenue for developing treatments against these diseases (Strother et al., 1981).

properties

Product Name

1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

Molecular Formula

C26H38N6O

Molecular Weight

450.63

IUPAC Name

1-{7-[2-amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

InChI

InChI=1S/C26H38N6O/c1-30-12-14-31(15-13-30)24-17-23(28-26(27)29-24)21-8-7-20-10-11-32(18-22(20)16-21)25(33)9-6-19-4-2-3-5-19/h7-8,16-17,19,26,29H,2-6,9-15,18,27H2,1H3

InChI Key

JZAGLPUCLXBELH-UHFFFAOYSA-N

SMILES

O=C(N1CC2=C(C=CC(C3=NC(N)NC(N4CCN(C)CC4)=C3)=C2)CC1)CCC5CCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

INCB-38579;  INCB 38579;  INCB38579.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 2
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 3
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 4
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 5
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 6
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

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